molecular formula C14H24O2Si B3106802 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol CAS No. 160701-56-4

2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol

Cat. No.: B3106802
CAS No.: 160701-56-4
M. Wt: 252.42 g/mol
InChI Key: MDDHJAFDVOCFQG-UHFFFAOYSA-N
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Description

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol is an organic compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring through an oxygen atom, with an ethanol moiety attached to the phenyl ring. This compound is commonly used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-hydroxyphenylethanol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol primarily involves its role as a protecting group. The TBDMS group stabilizes the alcohol moiety by forming a silyl ether, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected alcohol. The TBDMS group can be removed under mild acidic or basic conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol is unique due to the presence of both a phenyl ring and an ethanol moiety, which provides additional reactivity and versatility in synthetic applications. The phenyl ring can participate in aromatic substitution reactions, while the ethanol moiety can undergo oxidation and reduction reactions .

Properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9,15H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDHJAFDVOCFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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